
2-羟基-4,4-二甲基戊酸
描述
2-Hydroxy-4,4-dimethylpentanoic acid is a compound that is structurally related to various biologically active substances. Although the provided papers do not directly discuss 2-Hydroxy-4,4-dimethylpentanoic acid, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives involves the transformation of the model ester into corresponding acids or hydrazides, followed by reactions with amines and amino acid esters via DCC and azide coupling methods . Similarly, the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate also involves the reaction of ligands with metal ions . These methods could potentially be adapted for the synthesis of 2-Hydroxy-4,4-dimethylpentanoic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Hydroxy-4,4-dimethylpentanoic acid is characterized by the presence of hydroxy groups and a branched carbon chain with methyl substituents. The structure-activity relationship is crucial, as seen in the synthesis of esters of (+)- and (-)-3-(2-(6-methoxynaphthyl))-2,2-dimethylpentanoic acid, where the stereochemistry plays a significant role in biological activity . The molecular docking studies of the synthesized compounds provide insights into their potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include esterification, Michael addition, and methylation . The reactivity of these compounds is influenced by the presence of functional groups such as hydroxy, ester, and amide, which can undergo various chemical transformations. The synthesis of derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnin family, involves modification of synthetic routes and novel approaches to manage the sub-unit .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-Hydroxy-4,4-dimethylpentanoic acid are determined by their functional groups and molecular structure. For example, the metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were characterized using various analytical techniques, including elemental analysis, molar conductivity, DTA, TG, FTIR, ICP-AES, and magnetic susceptibility . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.
科学研究应用
脂质过氧化产物的化学和分析
2-羟基-4,4-二甲基戊酸在脂质过氧化产物的研究中发挥作用,特别是4-羟基-2-壬烯醛(HNE),这是磷脂过氧化的重要产物,由于其反应性和细胞毒性。这项研究对于了解组织中HNE的形成和代谢至关重要,这对于研究氧化应激和炎症机制在各种疾病中的影响,包括动脉粥样硬化,具有重要意义。像质谱这样的先进分析技术对于在生物样本中识别HNE修饰的蛋白质至关重要,有助于我们了解生理和病理条件下氧化敏感细胞信号蛋白的相互作用(Spickett, 2013)。
化妆品和皮肤学应用
羟基酸(HAs),包括2-羟基-4,4-二甲基戊酸衍生物,在化妆品和皮肤学中有广泛的应用。它们被用于配方中以实现对皮肤的各种有益效果,如治疗光老化、痤疮、鱼鳞病、酒渣鼻、色素沉着症和银屑病。这项研究强调了了解HAs在化妆品和治疗配方中的安全性和生物机制的重要性,特别是关于它们在阳光暴露皮肤上的长期使用(Kornhauser, Coelho, & Hearing, 2010)。
金属配合物的抗肿瘤活性
从甲基-3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸衍生的新金属配合物的合成,与2-羟基-4,4-二甲基戊酸密切相关,展示了潜在的抗肿瘤活性。这些配合物被用于对抗人类结肠癌细胞,显示出显著的抑制作用。这项研究有助于开发新的癌症治疗方法,特别是作为结肠癌CDK8激酶抑制剂(Aboelmagd et al., 2021)。
金属离子的螯合剂
对4-羟基-6-甲基-3-吡啶甲酸和2,6-二甲基-4-羟基-3-吡啶甲酸进行的研究,这些化合物与2-羟基-4,4-二甲基戊酸相关,探讨了它们作为铁和铝离子的螯合剂的用途。这项研究对于开发螯合疗法至关重要,可用于治疗金属离子中毒和相关疾病。这些发现有助于更广泛的药物化学领域和治疗剂的设计(Dean et al., 2011)。
属性
IUPAC Name |
2-hydroxy-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBFFNZNNJKRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627664 | |
| Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4,4-dimethylpentanoic acid | |
CAS RN |
65302-98-9 | |
| Record name | 2-Hydroxy-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

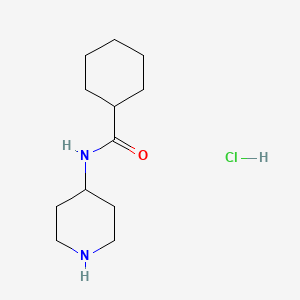
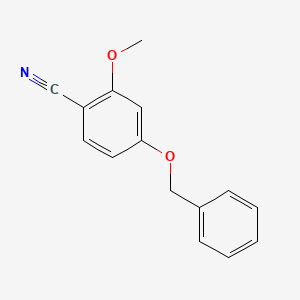
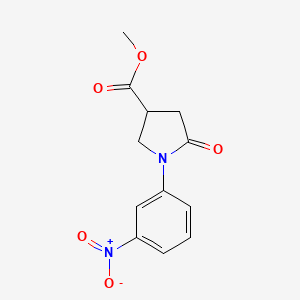
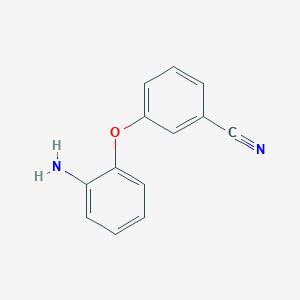
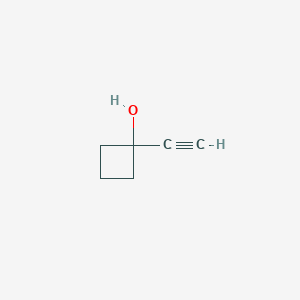
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)
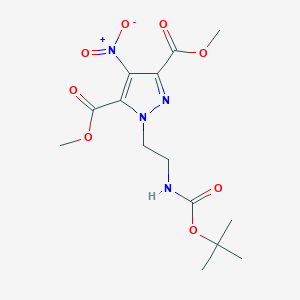
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)
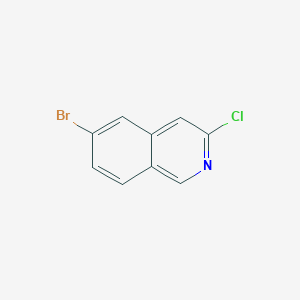
![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)
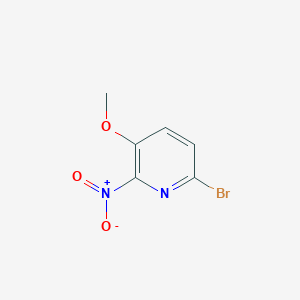


![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)